N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a compound with an intriguing structure. Let’s break it down:
- The N’- prefix indicates that the hydrazide group is attached to the nitrogen atom.
- The (1E)-1-(4-methoxy-3-nitrophenyl)ethylidene portion refers to an ethylidene group (C=C) connected to a substituted phenyl ring (4-methoxy-3-nitrophenyl).
- The 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide segment consists of a dioxolane ring (a five-membered cyclic ether) and an acetohydrazide moiety.
Preparation Methods
The synthetic routes for N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involve several steps:
Starting Materials:
Hydrazine Derivatives:
1,3,4-Thiadiazole Formation:
Chemical Reactions Analysis
Reactions: N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions can yield diverse products, such as derivatives with altered functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide finds applications in:
Chemistry: As a versatile intermediate for further synthesis.
Biology: Potential bioactive properties due to its unique structure.
Medicine: Investigated for antimicrobial activity.
Industry: May have industrial applications.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide stands out due to its intricate structure.
Similar Compounds: While I don’t have a specific list, related compounds include other hydrazides, acetohydrazides, and 1,3,4-thiadiazoles.
Remember that further studies are essential to
Properties
Molecular Formula |
C15H19N3O6 |
---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C15H19N3O6/c1-10(11-4-5-13(22-3)12(8-11)18(20)21)16-17-14(19)9-15(2)23-6-7-24-15/h4-5,8H,6-7,9H2,1-3H3,(H,17,19)/b16-10+ |
InChI Key |
POVKVKIOSCJFJZ-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1(OCCO1)C)/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CC1(OCCO1)C)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.